![molecular formula C19H38ClN2O5P B14006127 4-[Chloromethyl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine CAS No. 52814-00-3](/img/structure/B14006127.png)
4-[Chloromethyl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Chloromethyl-[(1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl)oxy]phosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethyl-piperidine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple piperidine rings and a chloromethyl group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Chloromethyl-[(1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl)oxy]phosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethyl-piperidine involves multiple steps, starting from the preparation of the piperidine rings. The reaction typically involves the chloromethylation of 1-hydroxy-2,2,6,6-tetramethyl-4-piperidone, followed by phosphorylation and subsequent hydroxylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise reaction conditions. The process includes the use of high-purity reagents and advanced purification techniques to achieve the required product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-[Chloromethyl-[(1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl)oxy]phosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethyl-piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions typically require controlled temperatures and pH conditions to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperidine compounds.
Aplicaciones Científicas De Investigación
4-[Chloromethyl-[(1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl)oxy]phosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethyl-piperidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[Chloromethyl-[(1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl)oxy]phosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethyl-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparación Con Compuestos Similares
Similar Compounds
1-Hydroxy-2,2,6,6-tetramethyl-4-piperidone: A precursor in the synthesis of the compound.
4-Chloromethyl-2,2,6,6-tetramethylpiperidine: Shares structural similarities but lacks the phosphoryl and hydroxyl groups.
Uniqueness
The uniqueness of 4-[Chloromethyl-[(1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl)oxy]phosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethyl-piperidine lies in its multifunctional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
52814-00-3 |
|---|---|
Fórmula molecular |
C19H38ClN2O5P |
Peso molecular |
440.9 g/mol |
Nombre IUPAC |
4-[chloromethyl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine |
InChI |
InChI=1S/C19H38ClN2O5P/c1-16(2)9-14(10-17(3,4)21(16)23)26-28(25,13-20)27-15-11-18(5,6)22(24)19(7,8)12-15/h14-15,23-24H,9-13H2,1-8H3 |
Clave InChI |
KQFJSUWTVBRWMV-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(N1O)(C)C)OP(=O)(CCl)OC2CC(N(C(C2)(C)C)O)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


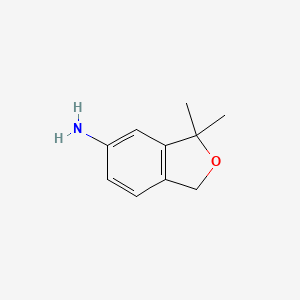
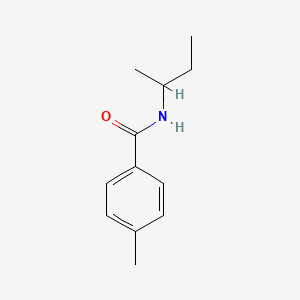

![2-acetamido-2-[(5-fluoro-1H-indol-3-yl)methyl]propanedioic acid](/img/structure/B14006060.png)
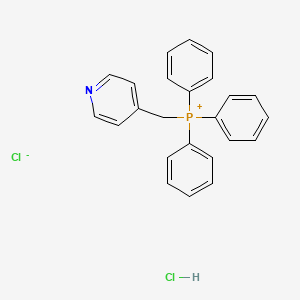
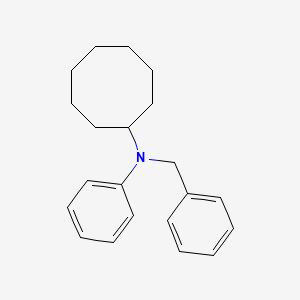
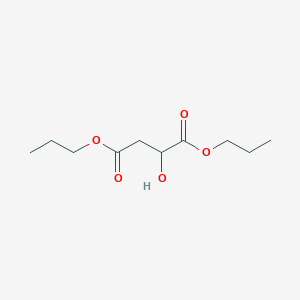
![Ethyl [(1E)-3-(2-acetylphenyl)triaz-1-en-1-yl]acetate](/img/structure/B14006069.png)
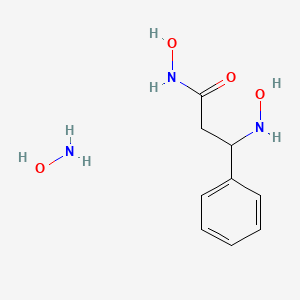

![Ethyl 4-(dimethylamino)-2-[2-(dimethylamino)ethyl]-2-phenylbutanoate](/img/structure/B14006089.png)
![Methyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-4-methylsulfanylbutanoate](/img/structure/B14006096.png)
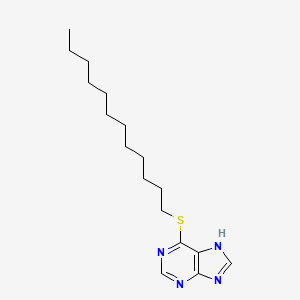
![4-[(2-Chlorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B14006111.png)
